molecular formula C11H22Cl2F2N2 B15340165 2-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride

2-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride

Cat. No.: B15340165
M. Wt: 291.21 g/mol
InChI Key: LDERAXGJSVFFAL-UHFFFAOYSA-N
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Description

2-[2-(3,3-Difluoropyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a difluoropyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,3-Difluoropyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride typically involves the reaction of piperidine derivatives with difluoropyrrolidine under controlled conditions. The process may include steps such as amination, cyclization, and hydrogenation . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,3-Difluoropyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[2-(3,3-Difluoropyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,3-Difluoropyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety may enhance binding affinity and selectivity, leading to potent biological effects. The compound can modulate various biochemical pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,3-Difluoropyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both piperidine and difluoropyrrolidine moieties enhances its versatility in various applications.

Properties

Molecular Formula

C11H22Cl2F2N2

Molecular Weight

291.21 g/mol

IUPAC Name

2-[2-(3,3-difluoropyrrolidin-1-yl)ethyl]piperidine;dihydrochloride

InChI

InChI=1S/C11H20F2N2.2ClH/c12-11(13)5-8-15(9-11)7-4-10-3-1-2-6-14-10;;/h10,14H,1-9H2;2*1H

InChI Key

LDERAXGJSVFFAL-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCN2CCC(C2)(F)F.Cl.Cl

Origin of Product

United States

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